6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Description
6-[5-(5-Bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a heterocyclic compound featuring a purine core fused with an octahydropyrrolo[3,4-c]pyrrole scaffold. The molecule is substituted at position 6 with a 5-bromopyrimidin-2-yl group and at position 9 with a 2-methoxyethyl chain.
The compound’s octahydropyrrolo[3,4-c]pyrrole moiety provides conformational rigidity, while the bromopyrimidine and methoxyethyl substituents may influence solubility, target binding, and metabolic stability. Its synthesis likely involves multi-step heterocyclic coupling reactions, though procedural details are absent in the provided sources.
Properties
IUPAC Name |
6-[5-(5-bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN8O/c1-28-3-2-25-11-24-15-16(25)22-10-23-17(15)26-6-12-8-27(9-13(12)7-26)18-20-4-14(19)5-21-18/h4-5,10-13H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVTVXSLPGUDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=N5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by the CAS number 2640947-17-5, features a unique structure that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21BrN8O |
| Molecular Weight | 445.3163 g/mol |
| SMILES | COCCn1cnc2c1ncnc2N1CC2C(C1)CN(C2)c1ncc(cn1)Br |
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly within the central nervous system. It is believed to exert its effects through modulation of histamine receptors, specifically the H3 receptor, which plays a crucial role in neurotransmission and the regulation of neurotransmitter release such as dopamine and serotonin . This modulation can influence several neurological conditions, including cognitive deficits and mood disorders.
Pharmacological Applications
Research indicates that derivatives of octahydropyrrolo compounds exhibit potential therapeutic effects for various conditions:
- Cognitive Disorders : The compound may be useful in treating cognitive impairments associated with Alzheimer's disease and schizophrenia due to its action on H3 receptors, which are involved in cognitive processing .
- Mood Disorders : Its ability to modulate neurotransmitter release suggests potential applications in treating depression and anxiety disorders.
- Inflammatory Conditions : The compound's interaction with histamine receptors might also extend to managing inflammatory responses in peripheral systems .
Case Studies and Research Findings
- Neurotransmitter Modulation : A study highlighted the effectiveness of similar compounds in modulating neurotransmitter levels, demonstrating improved cognitive function in animal models .
- Treatment of Schizophrenia : Research has shown that compounds targeting H3 receptors can alleviate symptoms associated with schizophrenia, suggesting that this compound may hold similar promise .
- Potential in Cancer Therapy : The bromopyrimidine moiety has been linked to anticancer properties in other studies, indicating that this compound might also be explored for cancer treatment applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of purine derivatives fused with bicyclic pyrrolidine/pyrrole systems. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
The 2-methoxyethyl chain at position 9 likely enhances aqueous solubility compared to methyl or ethyl groups in analogs like CAS 2640862-67-3, which may favor blood-brain barrier penetration .
Synthetic Accessibility :
Research Implications and Limitations
While the provided evidence lacks pharmacological data (e.g., IC₅₀ values, kinase selectivity), structural comparisons highlight the following hypotheses:
- The bromopyrimidine group may confer unique interactions with ATP-binding pockets in kinases, differentiating it from fluorinated or sulfonylated analogs .
- Conformational rigidity from the octahydropyrrolo[3,4-c]pyrrole scaffold could reduce off-target effects compared to flexible scaffolds like pyrrolo[2,3-c]pyridine .
Limitations :
- Absence of experimental data (e.g., solubility, stability) necessitates caution in extrapolating functional properties.
- Synthetic routes for the target compound remain speculative without explicit procedural details.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine?
- Methodology : Employ palladium-catalyzed cross-coupling or reductive cyclization, as demonstrated for structurally analogous pyrrolo-pyrrolidine systems (). Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Reaction conditions : Reflux in methanol or DMF (3–8 hours) under inert atmosphere (N₂/Ar).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol-DMF mixtures .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical workflow :
- NMR spectroscopy : Assign proton environments using ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for pyrimidine protons, δ 3.5–4.2 ppm for methoxyethyl groups). Compare shifts with analogous purine derivatives ().
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated vs. observed, Δ < 2 ppm) .
- FTIR : Validate functional groups (e.g., C-Br stretch at ~550 cm⁻¹, purine ring vibrations at 1600–1650 cm⁻¹) .
Q. What biological screening assays are appropriate for preliminary activity profiling?
- In vitro assays :
- Kinase inhibition : Use CDK9 or related kinases in ADP-Glo™ assays (IC₅₀ determination) .
- Cell viability : MTT assays in cancer cell lines (e.g., MIA PaCa-2, PANC-1) with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Protocol :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with CDK9 (PDB: 4BCF). Prioritize hydrogen bonding with catalytic Lys48 and hydrophobic contacts with the DFG motif .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., ambiguous NMR assignments)?
- Troubleshooting :
- 2D NMR : Utilize HSQC and HMBC to correlate ambiguous protons/carbons (e.g., overlapping pyrrolidine signals).
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify pyrimidine nitrogen environments .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- SAR framework :
- Core modifications : Replace 5-bromopyrimidine with 5-chloro/iodo analogs to assess halogen-dependent activity.
- Side-chain variations : Substitute methoxyethyl with ethoxyethyl or hydroxyethyl groups to evaluate solubility/affinity trade-offs .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cyclization steps)?
- Optimization :
- Catalyst loading : Adjust Pd catalyst (0.5–2 mol%) and ligand ratios (1:1–1:3 Pd:ligand).
- Solvent screening : Test DMF vs. DMAc for improved solubility of intermediates .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting biological activity data across cell lines?
- Approach :
- Dose normalization : Compare IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition).
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., ERK/MAPK activation) .
Q. What statistical methods validate reproducibility in synthetic yield data?
- Validation :
- Triplicate synthesis : Report mean ± SD for yields across three independent batches.
- ANOVA : Compare yields under varying conditions (e.g., solvent, temperature) with p < 0.05 significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
